Benzyl pyridin-4-ylcarbamate
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Description
Benzyl pyridin-4-ylcarbamate is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.251. The purity is usually 95%.
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Scientific Research Applications
Antimitotic Agents and Cancer Research
Benzyl pyridin-4-ylcarbamate derivatives have been explored for their potential as antimitotic agents. Research by Temple (1990) focused on the synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and related compounds. These compounds demonstrated the ability to inhibit cell proliferation and cause mitotic arrest in lymphoid leukemia cells at micromolar concentrations. However, their efficacy in vivo was found to be only marginally active against lymphocytic leukemia in mice (Temple, 1990).
Photophysical Properties and ICT Effects
In a study conducted by Altinolcek et al. (2021), this compound derivatives were investigated for their photophysical properties. The study focused on understanding the intramolecular charge transfer (ICT) properties of these compounds, which included analyses of their thermal, electrochemical, and optical behaviors. Such studies are crucial in developing materials with targeted properties for various applications, including electronics and photonics (Altinolcek et al., 2021).
Molecular Docking and Antimicrobial Activity
Research by Flefel et al. (2018) involved the synthesis and molecular docking of novel pyridine derivatives, which included this compound analogs. These compounds were screened for antimicrobial and antioxidant activities, revealing their potential in pharmaceutical applications. The molecular docking screenings focused on GlcN-6-P synthase as the target protein, providing insights into the binding energies and interactions at the molecular level (Flefel et al., 2018).
Corrosion Inhibition
Ashassi-Sorkhabi et al. (2005) studied the role of benzylidene-pyridine-2-yl-amine derivatives, closely related to this compound, as corrosion inhibitors for mild steel in hydrochloric acid. Their research showed that these compounds are effective as mixed-type inhibitors, suggesting potential applications in industrial corrosion prevention (Ashassi-Sorkhabi et al., 2005).
Properties
IUPAC Name |
benzyl N-pyridin-4-ylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(15-12-6-8-14-9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXMESOVSKFXEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204182 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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